![molecular formula C16H11FN4O2 B2802764 1-(3-氟苯基)-5-苯基-3a,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(1H,5H)-二酮 CAS No. 1189700-62-6](/img/structure/B2802764.png)

1-(3-氟苯基)-5-苯基-3a,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(1H,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

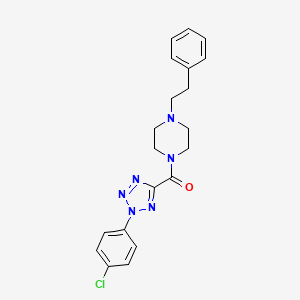

The compound “1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione” is a derivative of 1,2,3-triazole . Triazoles and their derivatives are of great importance in medicinal chemistry and can be used for the synthesis of numerous heterocyclic compounds with different biological activities . They have been reported to be inhibitors of glycogen synthase kinase-3, antagonists of GABA receptors, agonists of muscarinic receptors, neuroleptic, as well as compounds showing anti-HIV-1, cytotoxic, antihistaminic, and antiproliferative activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives involves a multicomponent reaction which gives a wide access to triazole derivatives production . Base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with one or two equivalents of propargyl bromide in presence of triethylamine as catalyst selectively produced the thiopropargylated 1,2,4-triazole . The click 1,3-dipolar cycloaddition reaction of the mono- and/or bis (propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis (1,2,3-triazole) derivatives .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is planar and aromatic . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives include base-catalyzed alkylation and 1,3-dipolar cycloaddition . The absence of the NH stretch at 3284–3348 cm−1 in the IR spectra of compounds and the appearance of the characteristic C≡C and ≡C–H bands at 2145–2153 and 3298–3306 cm−1, respectively, confirmed the incorporation of two alkyne side chains .科学研究应用

- HMS3538A08 and related compounds have been investigated for their potential as antiproliferative agents against cancer cells .

Drug Discovery and Medicinal Chemistry

Organocatalysis and Synthetic Methodology

未来方向

The future directions for research on 1,2,3-triazole derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of novel triazole derivatives . The design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .

作用机制

Target of Action

Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form hydrogen bonds with numerous amino acids .

Mode of Action

Triazole compounds are known for their ability to interact specifically with different target receptors . This interaction is often facilitated by the hydrogen bond accepting and donating characteristics of the triazole nucleus .

Biochemical Pathways

Triazole derivatives have been found to exhibit a wide range of biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.

Pharmacokinetics

Triazole compounds are generally known for their high chemical stability, which suggests they may have good bioavailability .

Result of Action

Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

The chemical stability of triazole compounds suggests that they may be relatively stable under various environmental conditions .

属性

IUPAC Name |

3-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN4O2/c17-10-5-4-8-12(9-10)21-14-13(18-19-21)15(22)20(16(14)23)11-6-2-1-3-7-11/h1-9,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPESBVNUZLGZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)

![3-benzyl-8-(3-chloro-4-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2802690.png)

![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)

![3-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2802698.png)

![Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2802702.png)